![molecular formula C22H12Cl3N3 B2482247 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-04-3](/img/structure/B2482247.png)

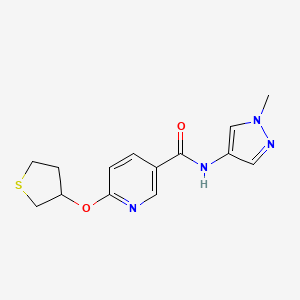

6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

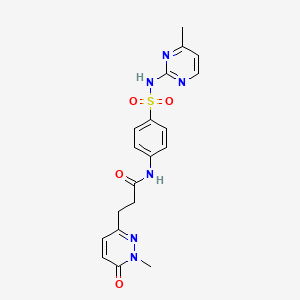

6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as DCPPQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. DCPPQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Aplicaciones Científicas De Investigación

Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing

DCPQ, specifically spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), serves as an excellent probe for detecting sulfur-containing amino acids and oligopeptides. Let’s explore its applications:

Glutathione Assay: DTIQ selectively responds to glutathione (GSH) even in the presence of cysteine and methionine. Researchers have developed simple, rapid, and sensitive spectrophotometric and fluorimetric methods for quantifying GSH using DTIQ. These methods have been applied to measure GSH levels in dietary supplements and human urine .

Investigating Efficacy of Newly Synthesized Compounds

DCPQ derivatives, such as 1-(3-chlorophenyl)piperazine , have been used to evaluate the in vitro efficacy of newly synthesized compounds. For instance, fluoroquinolones (such as norfloxacin and lomefloxacin) were tested against Philasterides dicentrarchi .

Antimicrobial Potential Evaluation

Quinoline derivatives, including DCPQ analogs, have been synthesized and evaluated for their antimicrobial potential. These compounds were tested against various bacterial strains, such as Vibrio cholerae, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .

Seed Disinfectant and Organic Catalyst

Another related compound, 2,3-dichloro-1,4-naphthoquinone , finds applications as a seed disinfectant, organic catalyst, and additive in dye binders. It also helps control blue-green algae in ponds, lakes, and swimming pools .

Synthesis of Indole Derivatives

DCPQ derivatives play a role in the synthesis of indole derivatives. For example, the Fischer indole synthesis involving DCPQ-related intermediates leads to optically active cyclohexanone and phenylhydrazine hydrochloride. These steps contribute to the formation of tricyclic indoles and azepinoindoles .

Propiedades

IUPAC Name |

6,8-dichloro-1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMYZVAXKANCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)

![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)

![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)

![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)